
(4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Parkinson's Disease Imaging
A study by Wang et al. (2017) synthesized and evaluated a new potential PET (Positron Emission Tomography) agent for imaging LRRK2 enzyme activity in Parkinson's disease. The compound, referenced as HG-10-102-01, was developed to provide insights into the pathological mechanisms of Parkinson's disease and aid in the diagnosis and monitoring of disease progression. This research underscores the potential of novel chemical entities in neuroimaging and neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).
NMDA Receptor Antagonism
Borza et al. (2007) identified derivatives of the chemical structure as potent NR2B subunit-selective antagonists of the NMDA receptor. These findings highlight the compound's potential application in developing new therapeutic agents for diseases and conditions mediated by NMDA receptor dysfunction, such as chronic pain, depression, and schizophrenia (Borza et al., 2007).
Antioxidant Properties
Çetinkaya, Göçer, Menzek, & Gülçin (2012) explored the synthesis and antioxidant properties of derivatives, demonstrating that these compounds possess effective antioxidant capabilities. This research suggests their potential utility in combating oxidative stress-related diseases and conditions (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antineoplastic Activity
A study by Al‐Ghorbani et al. (2017) synthesized and evaluated a series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives for their anti-proliferative activity against various types of cancer cells. Their findings contribute to the development of new anticancer drugs and understanding the structural activity relationship for antiproliferative activity (Al‐Ghorbani et al., 2017).
Structural Analysis and Crystallography
Prasad et al. (2018) conducted a study on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel compound. The detailed analysis of its crystal structure and the interactions within provides valuable insights into the molecular design and potential applications in materials science and drug design (Prasad et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been reported to target enzymes involved in neurodegenerative diseases .
Mode of Action
Similar compounds have been shown to interact with their targets and inhibit the aggregation and fibril formation of certain proteins .
Biochemical Pathways
Similar compounds have been reported to modulate different targets involved in the neurodegenerative cascade of alzheimer’s disease .
Result of Action
Similar compounds have been reported to exert neuroprotective action on cells towards certain types of cell death and oxidative injury by inhibiting ros generation .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-morpholin-4-ylpyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-21(19-15-20(23-16-22-19)24-10-12-27-13-11-24)25-8-6-18(7-9-25)14-17-4-2-1-3-5-17/h1-5,15-16,18H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYJXZUDEJPSTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Fluorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2607792.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2607794.png)
![(3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride](/img/structure/B2607795.png)
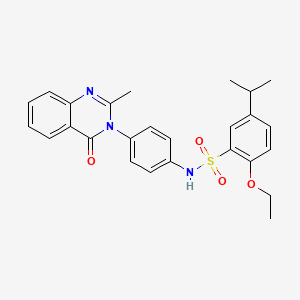
![8-(2-(diethylamino)ethyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607799.png)
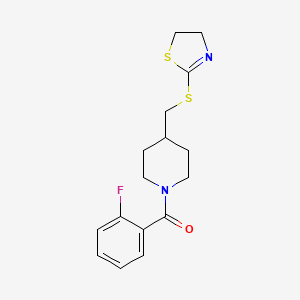
![tert-butyl N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2607803.png)
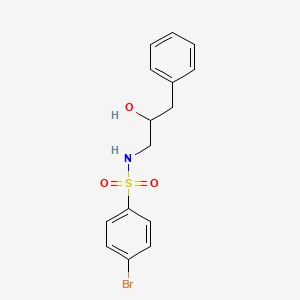
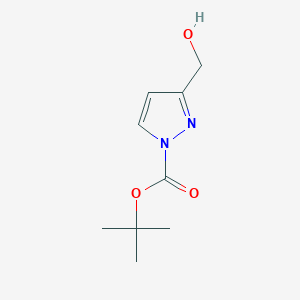
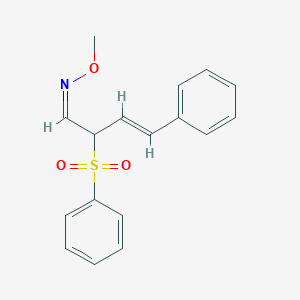
![2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2607810.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2607812.png)
![2-[4-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperazin-1-yl]-N-prop-2-enylacetamide](/img/structure/B2607815.png)
